Hispidulin (4′,5,7-trihydroxy-6-methoxyflavone) is a flavonoid of significant pharmacological interest. This guide details its quantitative presence in plants, extraction methodologies, and relevant pharmacological pathways to support research and development efforts.
The following table summarizes the mean this compound content in various plants, providing a basis for the selection of raw materials for extraction or analysis. Data is primarily sourced from Phenol-Explorer, a comprehensive database on polyphenols [1].
Table 1: this compound Content in Selected Plants (Fresh Weight Basis)
| Plant Source | Plant Part | This compound Content (mg/100 g) | Additional Notes |
|---|---|---|---|
| Mexican oregano | Dried | 105.59 | Highest reported content; Lamiaceae family [1]. |
| Italian oregano | Fresh | 48.70 | Lamiaceae family [1]. |
| Lemon verbena | Dried | 29.14 | Content based on a study of 28 samples (SD=10.12) [1]. |
| Common thyme | Fresh | 20.80 | Lamiaceae family [1]. |
| Common sage | Fresh | 16.30 | Lamiaceae family [1]. |
| Rosemary | Fresh | 10.85 | Content from two samples (SD=12.52) [1]. |
| Clerodendrum inerme | Leaf | Identified (quantity not specified) | Source for motor tic disorder research; identified via bioassay-guided fractionation [2]. |
| Grindelia argentina | Aerial parts | Identified (quantity not specified) | Asteraceae family [3] [4]. |
| Saussurea involucrata | Whole plant | Identified (quantity not specified) | Rare traditional Chinese medicinal herb [3] [4]. |
| Crossostephium chinense | Whole plant | Identified (quantity not specified) | [3] [4] |
| Arrabidaea chica | Leaves | Identified (quantity not specified) | [3] [4] |
A detailed methodology for the identification of this compound from a novel plant source, Clerodendrum inerme, is documented below. This bioassay-guided fractionation protocol ensures the isolation of the active constituent.
Experimental Workflow: Bioassay-Guided Fractionation of this compound from *Clerodendrum inerme*
The following diagram outlines the multi-step process used to isolate and identify this compound, utilizing methamphetamine-induced hyperlocomotion (MIH) in mice as a bioassay [2].
Workflow for this compound isolation and identification from Clerodendrum inerme [2].
Detailed Protocol Steps [2]:
This compound exhibits a broad range of biological activities, making it a promising lead compound. Key mechanisms and synergistic effects are highlighted below.
Table 2: Documented Pharmacological Activities and Mechanisms of Action of this compound
| Pharmacological Area | Observed Effect / Model | Proposed Mechanism of Action | Citations |
|---|---|---|---|
| Central Nervous System | Anticonvulsant; alleviates motor tics (animal models). | Positive allosteric modulator of GABAA receptors (IC₅₀ = 0.73–1.78 μM); inhibits glutamate release. | [5] [3] [2] |
| Oncology | Anti-proliferative & pro-apoptotic (various cancer cell lines). | Mitochondrial dysfunction, ROS generation, inhibition of PI3K/Akt, AMPK activation, Stat3 signaling inhibition. | [3] [6] [7] |
| Chemotherapy Adjuvant | Sensitizes cancer cells to TRAIL, sunitinib, temozolomide. | Downregulation of Mcl-1, Bcl-2; Bim stabilization via CaMKKβ/AMPK/USP51 axis; P-gp/BCRP inhibition. | [7] |
| Bone Metabolism | Anti-osteoporotic (ovariectomized mouse model). | Activation of AMPK and estrogen receptors; inhibition of RANKL-induced NF-κB and NFATc1. | [7] |
| Cardiovascular | Inhibits human platelet aggregation. | Increases intracellular cAMP levels via a mechanism distinct from theophylline or PGE1. | [8] |
Synergistic Effects in Combination Therapy: this compound shows promise in enhancing the efficacy of established chemotherapeutic agents, suggesting its potential as an adjunct therapy [7].
| Molecular Target | Type | Reported IC₅₀ / Binding Affinity | Key Biological Effect in Cancer |
|---|---|---|---|
| FABP4 (Fatty Acid Binding Protein 4) | Lipid Chaperone | Direct targeting [1] | Disrupts lipid metabolism, inhibits PI3K/AKT pathway, suppresses proliferation and invasion [1] |
| HDAC1 (Histone Deacetylase 1) | Epigenetic Regulator | Binding affinity: -7.8 kcal/mol [2] | Potential for epigenetic modulation in acute myeloid leukemia (AML) [2] |
| Pim-1 | Kinase | IC₅₀: 2.71 μM [3] | Induces cell death [3] |
| VEGF Receptor 2 | Receptor Tyrosine Kinase | Not specified | Inhibits angiogenesis, suppresses PI3K/Akt/mTOR signaling [4] |
The anti-cancer effects of this compound have been validated through various experimental models. Key methodologies from pivotal studies are outlined below.
The following diagram illustrates the central mechanism by which this compound exerts its anti-osteosarcoma effects, as revealed by these experiments:
Beyond the primary targets, this compound influences a wider network of signaling pathways to exert its anti-cancer effects, as illustrated below.
This compound is a promising multi-target agent whose mechanisms extend beyond single pathway inhibition. Its ability to directly target FABP4 to disrupt metabolic rewiring and the PI3K/AKT axis presents a compelling two-pronged attack against cancers like osteosarcoma [1]. Concurrently, its strong inhibitory potential against HDAC1 opens avenues for epigenetic therapy in AML [2].
Future work should focus on:
Hispidulin (4′,5,7-trihydroxy-6-methoxyflavone) is a naturally occurring flavone derivative with a molecular formula of C16H12O6 and a molecular mass of 300.26 g/mol. This polyphenolic compound features a characteristic flavone backbone structure with specific hydroxyl and methoxy substitutions that contribute to its diverse biological activities and pharmacological potential. The compound's chemical structure consists of a 2-phenyl-1-benzopyran-4-one core with hydroxy groups at positions 4', 5, and 7, and a methoxy group at position 6, creating a distinct substitution pattern that influences its receptor binding capabilities and metabolic stability [1] [2].
This compound is widely distributed in numerous plant species across different families, primarily in Asteraceae and Lamiaceae families. Significant sources include Grindelia argentina, Arrabidaea chica, Saussurea involucrata, Crossostephium chinense, and various Artemisia and Salvia species [1] [2]. These plants have been used in traditional medicine systems worldwide, particularly in Chinese, European, and South American herbal traditions. The compound can be extracted from plant materials or produced through tissue culture techniques, though increasing attention has been paid to developing efficient synthetic approaches to ensure sufficient supply for comprehensive pharmacological studies and drug development efforts [3].
Plants containing this compound have been employed in traditional medicine systems for centuries, with documented use dating back to Greek physician Dioscorides in the first century AD [4]. This compound-rich plants have been particularly valued for their wound healing properties, as documented in Viking traditions and Scandinavian folk medicine where Plantago major (containing this compound) was known as "groblad" or "healing leaves" [4]. The Vikings used these leaves specifically for wound treatment, while in traditional Chinese medicine, Saussurea involucrata has been employed for various therapeutic purposes [1].
The ethnomedicinal applications of this compound-containing plants span multiple cultures and geographical regions, with historical records indicating use in skin disorders, infectious diseases, respiratory and digestive ailments, and inflammatory conditions [4]. In traditional European medicine, these plants were prepared as poultices, juices, or salves for external application to wounds, burns, insect stings, and cutaneous inflammation. Internal uses included treatment of respiratory complaints, digestive issues, and as a general tonic [4]. The widespread traditional use of this compound-containing plants across diverse cultures suggests a fundamental pharmacological activity that modern science has begun to validate through mechanistic studies.
Table: Traditional Medicinal Uses of this compound-Containing Plants
| Medicinal Use | Plant Source | Traditional Preparation | Geographical Region |
|---|---|---|---|
| Wound Healing | Plantago major | Fresh leaf poultice or juice | Scandinavia, Europe |
| Skin Inflammation | Artemisia species | Leaf compresses or extracts | Asia, Europe |
| Respiratory Ailments | Various Asteraceae | Herbal decoctions | Multiple regions |
| Infectious Diseases | Salvia species | Leaf extracts or infusions | Asia, Americas |
| Digestive Issues | Crossostephium chinense | Herbal preparations | Asia |
This compound demonstrates potent anticancer activity through multiple mechanisms affecting various hallmarks of cancer. Research has revealed that this compound modulates several key signaling pathways dysregulated in cancer cells, including PI3K/AKT/mTOR, JAK/STAT, MAPK/ERK, and NF-κB cascades [5]. In hepatocellular carcinoma (HepG2) cells, this compound induces apoptosis through mitochondrial dysfunction characterized by decreased Bcl-2/Bax ratio, disruption of mitochondrial membrane potential, and increased cytochrome C release and caspase-3 activation [6]. This pro-apoptotic effect is mediated through excessive ROS generation and inhibition of the PI3K/Akt signaling pathway [6].
In various cancer models, this compound demonstrates anti-proliferative effects by inducing cell cycle arrest at different phases. In gastric cancer cells, this compound treatment causes G1/S phase arrest, while in osteosarcoma models, it induces G2/M arrest [1] [7]. The compound also exhibits anti-metastatic properties by inhibiting cell migration, invasion, and capillary-like structure formation in a dose-dependent manner [1]. Recent research has identified FABP4 as a direct molecular target of this compound in osteosarcoma, through which it modulates lipid metabolism and subsequently inhibits the PI3K/AKT pathway [7]. This disruption of lipid metabolism represents a novel mechanism of action, reducing intracellular free fatty acids and fatty acid synthase activity, thereby compromising cancer cell energy homeostasis and membrane synthesis essential for rapid proliferation.
Table: Anticancer Effects of this compound Across Different Cancer Types
| Cancer Type | Experimental Model | Key Findings | Proposed Mechanisms |
|---|---|---|---|
| Hepatocellular Carcinoma | HepG2 cells | Dose-dependent apoptosis | Mitochondrial dysfunction, ROS generation, PI3K/Akt inhibition [6] |
| Osteosarcoma | MG63, 143B cells; xenograft models | Inhibition of proliferation, migration, invasion | Direct FABP4 targeting, lipid metabolism disruption, PI3K/AKT inhibition [7] |
| Glioblastoma | SHG44 cells | Enhanced temozolomide activity | ROS generation, AMPK activation, mTOR inhibition [1] |
| Renal Cell Carcinoma | Caki-1, 786-0 cells; xenograft mice | Enhanced sunitinib sensitivity | Stat3 pathway inhibition, downregulation of anti-apoptotic genes [1] |
| Gastric Cancer | Multiple cell lines | Growth inhibition, G1/S arrest | Cell cycle arrest, apoptosis induction [1] |
This compound demonstrates significant neuroprotective potential through multiple mechanisms, particularly as a positive allosteric modulator of GABAA receptors, with research showing strong binding affinity to these receptors (IC50 = 0.73-1.78 μM) [3]. This activity contributes to its established anticonvulsant properties in animal models [2]. The compound effectively traverses the blood-brain barrier, enabling central nervous system activity following peripheral administration [1]. Recent studies have elucidated this compound's ability to protect against cerebral ischemia-reperfusion injury by suppressing NLRP3-mediated pyroptosis, indicating its potential in stroke management [8].
The neuroprotective mechanisms of this compound involve modulation of critical signaling pathways implicated in neuronal survival and death. Research indicates that this compound inhibits glutamate release from cortical synaptosomes in rats through suppression of presynaptic voltage-dependent Ca2+ entry and protein kinase A pathway [1]. Additionally, this compound and related flavonoids demonstrate modulatory effects on JAK/STAT, NF-κB/NLRP3, AMPK/pGSK3β, and Aβ/BACE1 pathways, all of which play crucial roles in neuroinflammation and neurodegenerative processes [8]. These multi-target actions position this compound as a promising candidate for intervention in various neurological disorders, including epilepsy, ischemic stroke, and potentially neurodegenerative diseases like Alzheimer's and Parkinson's.
This compound's multi-target mechanisms for neuroprotection involve key signaling pathways.
Beyond anticancer and neuroprotective effects, this compound exhibits a broad spectrum of other pharmacological activities. The compound demonstrates significant anti-inflammatory effects by markedly reducing LPS/IFN-γ-induced NO production in RAW 264.7 macrophages [1]. This compound also shows antioxidant potential through free radical scavenging activity and inhibition of microsomal lipid peroxidation in vitro [1]. In bone health, this compound has demonstrated anti-osteoporotic activity by preventing ovariectomy-induced bone loss in mice and inhibiting osteoclast activity in RAW 264.7 cells while stimulating alkaline phosphatase activity in MC3T3E1 osteoblast cells [1] [9].
This compound also possesses antifungal properties and interesting hormonal effects, including estrogen-like activity that may contribute to its antiosteoporotic effects [1]. The compound exhibits antiplatelet activity reported to be 100-fold more potent than theophylline in inhibiting platelet aggregation [1]. Additionally, this compound has shown metabolic regulatory functions, including uncoupling of oxidative phosphorylation in rat liver mitochondria and releasing iron from ferritin [1]. This diverse pharmacological profile underscores this compound's potential as a multi-target therapeutic agent worthy of further investigation.
Standardized protocols for evaluating this compound's anticancer efficacy encompass a range of in vitro and in vivo assays. For cell viability assessment, the Cell Counting Kit-8 (CCK-8) assay is widely employed, where cells are seeded at 2×10⁴ cells/well in 96-well plates, treated with this compound concentrations (typically 0-60 μM) for 24-72 hours, followed by CCK-8 reagent addition and absorbance measurement at 450 nm [7]. Long-term proliferative capacity is evaluated through colony formation assays, where 500 cells/well are plated in 6-well plates and cultured for two weeks with this compound treatment (0-30 μM), with medium replenishment every three days, followed by fixation, crystal violet staining, and manual counting of colonies containing >50 cells [7].
Apoptosis detection typically employs flow cytometry with Annexin V/PI staining, while cell cycle analysis involves PI staining of fixed, permeabilized cells followed by flow cytometric analysis. Migration and invasion assays commonly use Transwell chambers (8 μm pore size), with 5×10⁴ serum-starved cells placed in the upper chamber and chemoattractant medium in the lower chamber; for invasion assessment, membranes are pre-coated with Matrigel to mimic extracellular matrix [7]. For in vivo evaluation, xenograft models are established by subcutaneously injecting cancer cells into immunodeficient mice, followed by this compound treatment (often at 20 mg/kg daily) and monitoring of tumor growth, with subsequent analysis of proliferation markers (e.g., Ki67) and pathway modulation in excised tumors [1] [7].
Experimental workflow for comprehensive evaluation of this compound's anticancer activity.
Elucidation of this compound's molecular mechanisms involves comprehensive analysis of affected signaling pathways and identification of direct molecular targets. Western blotting is routinely employed to examine protein expression and phosphorylation status of pathway components, with specific antibodies targeting key molecules in the PI3K/AKT, MAPK/ERK, JAK/STAT, and NF-κB pathways [7]. For identification of direct targets, RNA sequencing provides an unbiased approach to identify regulated pathways and potential target genes, as demonstrated in osteosarcoma where sequencing revealed lipid metabolism as a significantly altered pathway and FABP4 as a potential target [7]. Molecular docking studies further investigate potential interactions between this compound and identified targets, with recent studies demonstrating this compound's strong binding affinity to HDAC1 (-7.8 kcal/mol) and FABP4 [7] [10].
Advanced techniques including molecular dynamics simulations validate binding stability and interaction strength, with parameters such as root mean square deviation (RMSD), interaction energy, and binding free energy calculations providing quantitative measures of this compound-target interactions [10]. For metabolic studies, lipid metabolism assays measure intracellular free fatty acid content, fatty acid synthase activity, and fatty acid oxidation rates [7]. Rescue experiments through overexpression of putative target genes (e.g., FABP4) or pathway activation (e.g., using PI3K activators like Recilisib) provide crucial evidence for establishing causal relationships between target engagement and observed phenotypic effects [7].
Various analytical methods have been developed for the detection and quantification of this compound in plant materials and biological samples, though specific methodological details were limited in the available literature. The development of robust analytical techniques is essential for pharmacokinetic studies and quality control of this compound-containing preparations [1]. Recent research has addressed the metabolic stability of this compound through synthesis of deuterium-labeled analogs, specifically replacing the C6-OCH3 group with C6-OCD3 to investigate potential metabolic improvements [3]. Studies indicate that this compound undergoes metabolic O-demethylation at the C6 position by pig caecal microflora, yielding scutellarein as the primary metabolite [3].
Deuterium incorporation represents a promising strategy to enhance the metabolic stability of this compound, potentially increasing its half-life and overall exposure. Comparative studies of this compound and its deuterated counterpart in human liver microsome models demonstrate the utility of this approach for improving pharmacokinetic properties [3]. The deuterium substitution at metabolic soft spots follows the same principle employed in the FDA-approved deuterated drug deutetrabenazine, which showed markedly increased half-life and area under the curve (AUC) in plasma compared to its non-deuterated counterpart [3]. These findings support further investigation of deuterated this compound analogs as new chemical entities with potential enhanced therapeutic profiles.
The total synthesis of this compound presents significant challenges due to the need for selective introduction of hydroxyl and methoxy groups at specific positions on the flavone backbone. Early synthetic approaches suffered from low feasibility and poor overall yields, with one nine-step method achieving only 1.1% overall yield [3]. Semisynthetic strategies using naturally occurring scutellarein as a starting material improved conciseness but faced limitations in large-scale production due to difficulties in protecting the catechol moiety and non-selective protection issues that reduced overall yields to 6.3-10.7% [3].
Recent advances have developed more efficient synthetic schemes with improved regioselective control and better overall yields. One novel approach features a retrosynthetic strategy involving key intermediates created through selective MOM protection, regioselective iodination, Stille coupling, and Baeyer-Villiger oxidation [3]. This method enables gram-scale synthesis of this compound with improved overall yield and better feasibility for structural analog production. The same synthetic strategy has been successfully adapted for the preparation of deuterium-labeled this compound, replacing C6-OCH3 with C6-OCD3 to create new chemical entities for metabolic studies and potential therapeutic development [3]. These synthetic advances address critical supply limitations and enable more extensive structure-activity relationship studies and preclinical development of this compound and its analogs.
This compound represents a promising natural product with demonstrated efficacy across multiple disease models, particularly in oncology, neurology, and metabolic disorders. The compound's pleiotropic effects stem from its ability to modulate diverse cellular pathways, including PI3K/AKT, AMPK, JAK/STAT, and NF-κB signaling cascades [5]. Its favorable safety profile, evidenced by selective cytotoxicity against cancer cells with minimal effects on normal cells at therapeutic concentrations, further enhances its therapeutic potential [6]. Additionally, this compound's ability to enhance the efficacy of conventional chemotherapeutic agents and reverse multidrug resistance through inhibition of ABC transporters positions it as a valuable candidate for combination therapy approaches [9].
The table below summarizes and compares different synthetic approaches to hispidulin, highlighting the advantages of the novel scheme.
| Synthetic Strategy | Number of Steps | Overall Yield | Key Features & Limitations |
|---|---|---|---|
| Novel Scheme (2017) [1] | Not explicitly stated (fewer than previous methods) | Improved yield (specific value not provided) | More feasible for large-scale preparation; same strategy can be used to synthesize deuterium-labeled this compound [1]. |
| Shen et al. (Semisynthesis from Scutellarin) [1] | 7 | 10.7% | Concise but not feasible for large-scale synthesis due to failure of the key protection step at high temperatures [1]. |
| Lin et al. [1] | 7 | 7.1% | Solved the scalability problem of Shen's method, but with a lower overall yield [1]. |
| Zhang et al. [1] | 4 | 6.3% | Fewer steps, but yield was decreased due to nonselective MOM protection [1]. |
| Kavvadias et al. [1] | 9 | 1.1% | The lowest overall yield reported, making it highly limited for practical application [1]. |
The novel synthesis pathway developed in the 2017 study is designed with concise steps and improved regioselectivity [1]. The retrosynthetic analysis suggests this compound can be derived from a key intermediate that possesses two different protecting groups, an acetyl, and hydroxy moieties [1].
Schematic of the novel this compound synthesis pathway with key reactions. [1]
1. Regioselective Iodination to Produce Compound 12 [1]
2. Conversion to Chalcone 15 [1]
3. Oxidative Cyclization to Flavone 16 [1]
This efficient synthesis scheme facilitates the production of new this compound-derived compounds. A significant application is the synthesis of a deuterium-labelled this compound derivative by replacing the C6-methoxy group (-OCH₃) with a deuterated methoxy group (-OCD₃) [1]. This approach is used to:
The table below summarizes a contemporary synthetic approach that improves upon earlier methods in both yield and practicality [1].
| Synthetic Step | Key Reaction/Process | Notes on Improvement |
|---|---|---|
| 1. Starting Material | Commercially available compound 7 | Avoids dependence on purified natural precursors, enhancing feasibility for large-scale synthesis [1]. |
| 2. Key Intermediate Formation | Selective MOM protection & regioselective iodination | Using I2/CF3CO2Ag provides high yield (90%) and selective C3 iodination, avoiding dibromination issues [1]. |
| 3. Chalcone Formation | Claisen-Schmidt condensation & selective deprotection | Condensation with 4-(benzyloxy)benzaldehyde, followed by controlled acid deprotection [1]. |
| 4. Flavone Cyclization | Oxidative cyclization with catalytic I2 | Forms the flavone core; excess I2 must be avoided to prevent retro-aldol reaction [1]. |
| 5. Final Steps | Stille coupling, Baeyer-Villiger oxidation, hydrolysis, and debenzylation | Successfully yields final this compound product [1]. |
This synthetic strategy provides a more feasible and reproducible route with an improved overall yield, making it highly suitable for preparing this compound and its derivatives on a larger scale [1].
Here is a detailed methodology for the key steps in the improved synthesis of this compound, adapted from the literature [1].
Step 1: Selective Iodination to Compound 12
Step 2: Benzylation to Compound 13
Step 3: Claisen-Schmidt Condensation & Deprotection to Chalcone 15
Step 4: Oxidative Cyclization to Flavone 16
The following diagrams outline the core synthesis pathway and a key anticancer mechanism of this compound identified in recent studies.
The improved synthesis of this compound is crucial for supporting biomedical research, as recent studies reveal new molecular targets and mechanisms of action.
This document provides a standardized framework for using hispidulin in cell culture, summarizing protocols from recent research on various cancer cell lines.
The table below consolidates treatment parameters from key studies for easy reference.
| Cell Line | Cancer Type | This compound Treatment Concentrations | Treatment Duration | Primary Assays and Key Findings |
|---|---|---|---|---|
| A2058 [4] [6] | Melanoma | 10, 30, 50 µM | 24 hours | MTT, Crystal Violet, Flow Cytometry (Apoptosis, Cell Cycle), Wound Healing, ROS Detection. Finding: Induced apoptosis, suppressed migration via AKT/ERK pathways. |
| NCI-H460 & A549 [1] [3] | Non-Small Cell Lung Cancer (NSCLC) | 4, 8, 15, 30, 60 µM | 24, 48 hours | MTT, Colony Formation, Hoechst Staining, Annexin V/PI, ROS Detection. Finding: Induced ROS-mediated ER stress and apoptosis. |
| MG63 & 143B [7] | Osteosarcoma | 0 - 60 µM | 24, 48, 72 hours | CCK-8, Colony Formation, Transwell (Migration/Invasion), Flow Cytometry (Apoptosis). Finding: Inhibited proliferation and metastasis by targeting FABP4. |
| Caki-2 & A498 [8] | Renal Cell Carcinoma (RCC) | Not explicitly stated in excerpts | Not explicitly stated in excerpts | CCK-8, Annexin V/PI, Transwell (Migration/Invasion). Finding: Suppressed growth/metastasis by modulating ceramide-S1P balance. |
| HepG2 [5] | Hepatoblastoma | Not explicitly stated in excerpts | Not explicitly stated (time-dependent) | MTT, Western Blot. Finding: Induced apoptosis via mitochondrial dysfunction and PI3K/Akt inhibition. |
| SMMC7721 & Huh7 [9] | Hepatocellular Carcinoma (HCC) | 10, 20 µmol/L | Not explicitly stated in excerpts | Western Blot, Xenograft Model. Finding: Induced ER stress-mediated apoptosis via AMPK pathway. |
| BMMs & RAW 264.7 [2] | Osteoclastogenesis | 1, 5, 10 µM | 6 days (with RANKL/M-CSF) | TRAP Staining, Bone Resorption Assay. Finding: Inhibited osteoclast formation and bone resorption. |
Here are detailed methodologies for key assays commonly used in this compound research.
3.1. Cell Viability and Proliferation Assays
3.2. Apoptosis Analysis via Flow Cytometry
3.3. Cell Migration and Invasion Assays
3.4. Intracellular Reactive Oxygen Species (ROS) Detection
This compound exerts its anti-cancer effects through multiple interconnected signaling pathways. The diagram below integrates the primary mechanisms reported across studies.
To ensure the specificity of this compound's effects, include these critical controls:
I hope these consolidated application notes and protocols provide a robust foundation for your research on this compound. Should you require further details on a specific assay or cell line, please feel free to ask.
This compound (4′,5,7-trihydroxy-6-methoxyflavone, C₁₆H₁₂O₆, molecular weight: 300.26 g/mol) is a naturally occurring flavonoid compound found in various medicinal plants, including those from the Asteraceae and Lamiaceae families [1]. This flavone has attracted significant scientific interest due to its diverse pharmacological properties, including anti-cancer, anti-inflammatory, anti-oxidant, and metabolic modulation activities [1] [2]. In recent years, comprehensive in vivo studies have elucidated this compound's potential therapeutic applications across various disease models, providing a robust foundation for its consideration in preclinical drug development pipelines.
The compound's favorable pharmacokinetic properties and manageable toxicity profile observed in preliminary studies make it a promising candidate for further investigation [3]. Researchers engaged in drug discovery from natural products require comprehensive dosing data and experimental protocols to facilitate translational studies. These application notes consolidate the most current in vivo dosing data and methodological approaches for this compound research, providing scientists with standardized protocols for evaluating its therapeutic potential across multiple disease models.
Systematic investigation of this compound across various animal models has established effective dosing ranges for different pathological conditions. The compiled data from recent studies provide guidance for researchers designing preclinical efficacy studies.
Table 1: this compound Dosing in Animal Disease Models
| Disease Model | Dose Range | Administration Route | Treatment Duration | Key Findings | Reference |
|---|---|---|---|---|---|
| Acute Kidney Injury | 50 mg/kg/day | Intraperitoneal | Single dose | Attenuated renal dysfunction, reduced inflammation and oxidative stress | [4] |
| Cardiac Hypertrophy | 20 mg/kg/day | Intraperitoneal | 4 weeks | Inhibited cardiac hypertrophy, improved mitochondrial function | [2] |
| Diabetes | 20 mg/kg/day | Oral gavage | 6 weeks | Improved glycemic control, enhanced insulin secretion | [5] |
| Osteosarcoma | 20-40 mg/kg/day | Intraperitoneal | 4 weeks | Suppressed tumor growth, inhibited FABP4/PI3K/AKT pathway | [6] |
| Allergic Asthma | 25-100 mg/kg | Not specified | 14 days | Reduced inflammatory cells and Th2 cytokines in BAL fluid | [7] |
The dosing data demonstrate that This compound exhibits efficacy across a range of 20-50 mg/kg/day, with administration routes primarily including intraperitoneal injection and oral gavage. Treatment durations in these studies varied from acute single-dose administration to chronic treatment over several weeks, reflecting adaptability to different disease pathophysiology requirements. The consistency in effective dosing across diverse models suggests predictable in vivo pharmacokinetics and a potentially wide therapeutic window [2] [4] [6].
The protective effects of this compound against septic acute kidney injury have been demonstrated in a mouse model induced by lipopolysaccharide (LPS) endotoxin [4].
This model demonstrates this compound's anti-inflammatory and antioxidant properties through significant reduction in renal dysfunction markers and histological damage [4].
The efficacy of this compound in pressure overload-induced cardiac hypertrophy has been evaluated in a mouse model [2].
This protocol demonstrates this compound's cardioprotective effects through improvement of mitochondrial function and reduction of oxidative stress [2].
The anti-tumor efficacy of this compound has been investigated in osteosarcoma xenograft models [6].
This model reveals this compound's anti-neoplastic activity through direct targeting of FABP4 and disruption of lipid metabolism in osteosarcoma cells [6].
Diagram: Molecular Targets and Signaling Pathways of this compound
This compound exerts its therapeutic effects through multi-target actions on various molecular pathways. In cancer models, this compound directly targets Fatty Acid Binding Protein 4 (FABP4), disrupting lipid metabolism and inhibiting the PI3K/AKT signaling pathway [6]. Additionally, it demonstrates potent inhibition of HDAC1 with superior binding stability compared to vorinostat, suggesting epigenetic modulation as a key mechanism [3]. In metabolic and cardiac diseases, this compound activates Sirt1 and PPARγ, leading to improved mitochondrial function and energy metabolism [2]. Furthermore, this compound inhibits phosphodiesterase (PDE), resulting in intracellular cAMP accumulation and subsequent potentiation of GLP-1 secretion, which contributes to its anti-diabetic effects [5].
Diagram: this compound's Mechanism in Cancer Models
The anti-cancer activity of this compound involves direct binding to FABP4, resulting in disruption of lipid metabolism and subsequent inhibition of the PI3K/AKT pathway [6]. This leads to reduced intracellular free fatty acids, inhibition of fatty acid synthase activity, and ultimately suppression of tumor growth through induction of apoptosis and cell cycle arrest. In acute myeloid leukemia, this compound potently inhibits HDAC1 with binding affinity superior to the FDA-approved drug vorinostat, suggesting its potential as an epigenetic therapeutic agent [3].
Diagram: this compound's Cardioprotective and Metabolic Mechanisms
In cardiovascular and metabolic diseases, this compound activates Sirt1 and PPARγ, leading to improved mitochondrial function through enhanced electron transport chain activity, increased ATP production, and reduced oxidative stress [2]. Additionally, this compound inhibits phosphodiesterase (PDE), resulting in increased intracellular cAMP levels and activation of protein kinase A (PKA), which stimulates GLP-1 secretion from intestinal L-cells [5]. This mechanism contributes to improved glucose homeostasis through enhanced insulin secretion and preservation of β-cell mass.
The accumulating evidence from in vivo studies positions this compound as a promising candidate for several therapeutic applications. In oncology, this compound demonstrates potent anti-tumor activity against diverse cancer types, including osteosarcoma, non-small cell lung cancer, and acute myeloid leukemia [3] [8] [6]. The compound's ability to target multiple oncogenic pathways simultaneously—including epigenetic regulation, metabolic reprogramming, and apoptotic activation—makes it particularly attractive for overcoming drug resistance. Furthermore, this compound enhances the efficacy of conventional chemotherapeutic agents by inhibiting drug efflux transporters, suggesting potential application in combination therapies [1].
In metabolic disease research, this compound presents a novel dual-action approach by simultaneously stimulating GLP-1 secretion and suppressing hepatic glucose production [5]. This unique mechanism offers advantages over existing therapies by potentially reducing side effects associated with direct GLP-1 receptor agonists or DPP-IV inhibitors. For cardiovascular research, this compound's ability to improve mitochondrial function and reduce oxidative stress provides a multifaceted approach to managing cardiac hypertrophy and preventing progression to heart failure [2]. The compound's anti-inflammatory and antioxidant properties also show promise for treating inflammatory conditions such as allergic asthma and septic organ damage [7] [4].
Current evidence from in vivo studies supports the therapeutic potential of this compound across a spectrum of diseases. The consistent efficacy observed at doses of 20-50 mg/kg/day across different disease models suggests a favorable pharmacokinetic profile and potentially wide therapeutic window. The well-documented multi-target mechanisms of this compound provide scientific rationale for its development as either a standalone therapeutic or an adjunct to existing treatment regimens.
Future research should focus on comprehensive ADMET studies to fully characterize this compound's pharmacokinetic properties, including bioavailability, metabolism, tissue distribution, and elimination pathways. Dose-range finding studies and chronic toxicity assessments would provide critical data for translational development. Additionally, exploration of novel formulation strategies to enhance solubility and bioavailability could further improve this compound's therapeutic potential. The established dosing protocols and experimental methodologies outlined in these application notes provide a solid foundation for advancing this compound through the preclinical development pipeline.
This compound (4',5,7-trihydroxy-6-methoxyflavone) is a naturally occurring flavonoid compound primarily found in plants of the Asteraceae and Lamiaceae families, with a molecular formula of C16H12O6 and molecular mass of 300.26 g/mol [1] [2]. This polyphenolic compound has attracted significant scientific interest due to its diverse pharmacological properties, including anti-inflammatory, antifungal, antiplatelet, anticonvulsant, and anti-osteoporotic activities [2] [3]. Most notably, this compound has demonstrated promising anti-cancer potential across various cancer types through pleiotropic mechanisms, with particular emphasis on its ability to modulate key oncogenic signaling pathways, especially the PI3K/AKT signaling axis [4] [5] [2].
The PI3K/AKT pathway represents one of the most frequently dysregulated signaling cascades in human cancers, playing a central role in regulating cell survival, proliferation, metabolism, and apoptosis resistance [5]. This compound's ability to target this pathway at multiple levels, while simultaneously affecting complementary oncogenic processes, positions it as a valuable candidate for cancer drug development. Moreover, this compound exhibits a favorable toxicity profile, demonstrating selective cytotoxicity toward cancer cells with minimal effects on normal cells, which enhances its therapeutic potential [4] [2]. This document provides comprehensive application notes and experimental protocols for investigating this compound-mediated PI3K/AKT pathway inhibition in cancer models, incorporating both in vitro and in vivo approaches to facilitate standardized research in this emerging field.
Recent research has elucidated that this compound exerts robust anti-tumor activity in osteosarcoma by directly targeting Fatty Acid Binding Protein 4 (FABP4), a key intracellular lipid chaperone [4] [5]. Through comprehensive RNA sequencing and molecular docking studies, this compound was identified to bind directly to FABP4, thereby modulating lipid metabolism and subsequently inhibiting the PI3K/AKT pathway [4]. This interaction results in significant reduction of intracellular free fatty acids and fatty acid synthase (FASN) activity, effectively disrupting the metabolic reprogramming that sustains tumor growth and survival [5]. Crucially, FABP4 overexpression has been shown to abrogate this compound's anti-tumor effects, confirming FABP4 as a primary direct target of this compound in osteosarcoma models [4]. This mechanism represents a novel approach to cancer therapy by targeting cancer-specific metabolic dependencies.
Beyond the FABP4-PI3K/AKT axis, this compound demonstrates multi-targeted activity across various cancer types through several complementary mechanisms:
ER Stress Induction: In non-small cell lung cancer (NSCLC) cells, this compound promotes apoptosis through increased generation of reactive oxygen species (ROS) and activation of the endoplasmic reticulum (ER) stress pathway [6]. This effect was reversed upon pretreatment with the ER stress inhibitor tauroursodeoxycholic acid, confirming the mechanistic specificity [6].
HDAC1 Inhibition: In acute myeloid leukemia (AML), this compound exhibits superior binding affinity (-7.8 kcal/mol) to Histone Deacetylase 1 (HDAC1) compared to the FDA-approved drug vorinostat (-6.51 kcal/mol), as demonstrated through molecular docking studies and molecular dynamics simulations [7]. This strong interaction results in epigenetic modulation with potential implications for PI3K/AKT pathway regulation.
SphK1 Ceramide-S1P Rheostat Modulation: In renal cell carcinoma, this compound suppresses tumor growth and metastasis by inhibiting sphingosine kinase 1 (SphK1) activity, thereby increasing the ceramide/S1P ratio and promoting apoptosis [8]. This effect occurs without significant changes in SphK1 mRNA or protein expression, indicating direct enzymatic inhibition [8].
PPARγ Activation: In hepatocellular carcinoma, this compound inhibits proliferation and metastasis through AMPK and ERK signaling-mediated activation of PPARγ, demonstrating the compound's ability to modulate nuclear receptor pathways [2].
The following diagram illustrates the key molecular pathways through which this compound exerts its anti-cancer effects:
This compound demonstrates potent anti-cancer effects across a broad spectrum of cancer types, with efficacy observed in both in vitro and in vivo models. The compound consistently inhibits cancer cell proliferation, induces apoptosis, and suppresses metastatic potential through the mechanisms detailed in previous sections. The following table summarizes this compound's anti-cancer activity across various cancer types based on experimental evidence:
Table 1: Anti-Cancer Efficacy of this compound Across Different Cancer Types
| Cancer Type | Experimental Model | Key Mechanisms | Effective Concentration | References |
|---|---|---|---|---|
| Osteosarcoma | MG63, 143B cell lines; mouse xenograft | FABP4 targeting, lipid metabolism disruption, PI3K/AKT inhibition | 0-60 μM (in vitro) | [4] [5] |
| Non-small cell lung cancer | NCI-H460, A549 cell lines; mouse xenograft | ROS-mediated ER stress activation, caspase-3/PARP cleavage | Dose-dependent (in vitro and in vivo) | [6] |
| Acute myeloid leukemia | Computational models, in silico screening | HDAC1 inhibition, superior binding to vorinostat | Molecular docking: -7.8 kcal/mol | [7] |
| Renal cell carcinoma | Caki-2, A498 cell lines; in vivo metastasis model | SphK1 inhibition, ceramide/S1P rheostat modulation | Dose-dependent (in vitro and in vivo) | [8] |
| Hepatocellular carcinoma | HepG2 cell lines | Mitochondria-mediated apoptosis, cell cycle arrest, ROS production | Selective cytotoxicity | [2] |
| Diabetic retinopathy (angiogenesis) | High glucose-induced HRECs | Downregulation of p-ERK, p-Akt, VEGFA; reduction of TNF-α | Significant at tested concentrations | [9] |
This compound demonstrates synergistic potential when combined with conventional chemotherapeutic agents, enhancing their efficacy while potentially overcoming resistance mechanisms. The compound's ability to modulate multiple signaling pathways and drug efflux mechanisms makes it particularly valuable in combination regimens. The table below outlines this compound's combination effects with various anti-cancer drugs:
Table 2: this compound Combination Therapy with Conventional Chemotherapeutic Agents
| Chemotherapeutic Drug | Cancer Type | Observed Combination Effect | Proposed Mechanism | References |
|---|---|---|---|---|
| Gemcitabine | Pancreatic cancer | Enhanced anti-proliferative effects | Increased chemosensitivity | [2] [3] |
| 5-Fluorouracil | Colorectal cancer | Synergistic growth inhibition | Modulation of drug resistance pathways | [2] [3] |
| Sunitinib | Renal cell carcinoma | Improved efficacy | Potential multi-targeting approach | [2] |
| Temozolomide | Glioblastoma | Enhanced therapeutic response | Complementary pathway inhibition | [2] [3] |
| TRAIL | Various cancers | Sensitization to TRAIL-induced apoptosis | Upregulation of death receptors | [2] [3] |
Standardized protocols for evaluating this compound's anti-cancer effects in vitro are essential for generating reproducible and comparable data across research laboratories. The following section details established methodologies for assessing cell viability, proliferation, migration, and apoptosis in cancer cell lines treated with this compound.
Cell Viability Assessment (CCK-8 Assay)
Clonogenic Survival Assay
Migration and Invasion Assays (Transwell)
Apoptosis Analysis (Flow Cytometry)
Understanding this compound's mechanism of action requires comprehensive molecular approaches to identify direct targets and downstream signaling consequences. The following protocols outline key methodologies for investigating this compound-PI3K/AKT pathway interactions and related mechanisms.
RNA Sequencing and Pathway Analysis
Molecular Docking for Target Identification
Western Blot Analysis of Signaling Pathways
Lipid Metabolism Assays
The following workflow diagram illustrates the comprehensive experimental approach for evaluating this compound's anti-cancer mechanisms:
Animal models provide critical preclinical data on this compound's therapeutic potential, pharmacokinetics, and safety profile. The following protocols outline standardized approaches for evaluating this compound efficacy in vivo.
Mouse Xenograft Tumor Models
Metastasis Models
Immunohistochemical Analysis
The multi-targeted nature of this compound's anti-cancer activity, particularly its potent inhibition of the PI3K/AKT pathway through both direct and indirect mechanisms, positions it as a promising candidate for further drug development. Several features make this compound particularly attractive for clinical translation:
Favorable Toxicity Profile: this compound demonstrates selective cytotoxicity toward cancer cells with minimal effects on normal cells, as evidenced by its low toxicity toward normal osteoblasts (hFOB 1.19) even at concentrations that effectively kill osteosarcoma cells [4] [5]. This therapeutic window is crucial for reducing side effects associated with conventional chemotherapy.
Synergistic Potential: this compound enhances the efficacy of several conventional chemotherapeutic agents, including gemcitabine, 5-fluorouracil, sunitinib, and temozolomide [2] [3]. This synergistic activity can potentially lower required doses of toxic chemotherapeutics while maintaining or enhancing anti-tumor efficacy.
Resistance Modulation: this compound's ability to target multiple pathways simultaneously may help overcome the drug resistance commonly encountered with single-target agents, particularly in the context of PI3K/AKT pathway inhibitors where feedback mechanisms often limit therapeutic efficacy [7] [2].
Metabolic Targeting: this compound's unique mechanism of targeting FABP4 and disrupting lipid metabolism represents a novel approach to cancer therapy that addresses the metabolic dependencies of cancer cells, potentially effective against tumors reliant on lipid metabolic reprogramming [4] [5].
Despite promising preclinical data, several research gaps need addressing to advance this compound toward clinical application:
Pharmacokinetic Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) studies are needed to fully characterize this compound's pharmacokinetic properties, including bioavailability, half-life, and metabolic fate [1] [2]. Although this compound has demonstrated blood-brain barrier penetration in other contexts, its tissue distribution in oncology models requires systematic evaluation [1].
Formulation Optimization: Development of optimized drug delivery systems could enhance this compound's therapeutic potential. Nanoparticle formulations, liposomal encapsulation, or prodrug strategies may improve solubility, stability, and tumor-specific delivery [2].
Biomarker Identification: Validation of predictive biomarkers for this compound response, such as FABP4 expression levels or PI3K/AKT pathway activation status, would facilitate patient stratification in future clinical trials [4] [5].
Advanced Combination Screening: Systematic evaluation of this compound combinations with targeted therapies, particularly other pathway-specific inhibitors, could reveal synergistic interactions with potential to address compensatory resistance mechanisms [2] [3].
This compound represents a promising multi-targeted natural product with demonstrated efficacy against various cancer types through potent inhibition of the PI3K/AKT pathway and related oncogenic signaling cascades. Its direct targeting of FABP4 to disrupt lipid metabolism represents a novel mechanism of action that addresses cancer-specific metabolic dependencies. The comprehensive application notes and standardized protocols provided in this document support reproducible investigation of this compound's anti-cancer mechanisms and therapeutic potential. As research progresses, this compound may emerge as either a stand-alone therapeutic or a combination therapy enhancer in clinical oncology, particularly for cancers characterized by PI3K/AKT pathway dysregulation and lipid metabolic reprogramming. Future efforts should focus on addressing current research gaps, particularly in pharmacokinetic optimization and biomarker identification, to facilitate the translation of this promising natural compound from bench to bedside.
Cancer remains a leading cause of mortality worldwide, with conventional chemotherapy often limited by dose-limiting toxicities, drug resistance, and narrow therapeutic indices. Combination therapy using natural bioactive compounds with standard chemotherapeutic agents has emerged as a promising strategy to overcome these limitations. Hispidulin (4′,5,7-trihydroxy-6-methoxyflavone), a naturally occurring flavone found in medicinal plants such as Saussurea involucrata (snow lotus) and various Artemisia and Salvia species, has demonstrated significant anticancer potential through multiple mechanisms. This document provides comprehensive application notes and experimental protocols for researchers investigating this compound in combination with established chemotherapeutic drugs, with the goal of enhancing therapeutic efficacy while reducing adverse effects [1] [2].
This compound exhibits a favorable safety profile and multitargeted activity against various signaling pathways implicated in oncogenesis and treatment resistance. Numerous in vitro and in vivo studies have demonstrated that this compound not only exerts direct antineoplastic effects but also synergistically enhances the efficacy of conventional chemotherapy while potentially mitigating toxic side effects. The compound's ability to modulate key cellular processes—including apoptosis, cell cycle progression, angiogenesis, and metastasis—makes it an attractive candidate for combination therapy development [3] [4].
This compound exerts its anticancer effects through multiple molecular pathways that contribute to its efficacy as both a monotherapy and a combination therapy agent:
Apoptosis Induction: this compound activates both intrinsic and extrinsic apoptotic pathways through upregulation of pro-apoptotic proteins (Bax, Bak, Bim) and downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1). This is achieved through AMPK pathway activation and reactive oxygen species (ROS) generation, leading to mitochondrial membrane permeabilization and caspase activation [4] [2].
Cell Cycle Arrest: The compound induces G1/S phase arrest by modulating the expression of key cell cycle regulators, including upregulation of p21/WAF1 and p16, and downregulation of cyclin D1 and cyclin E. This effect is independent of p53 pathway, suggesting potential activity in p53-mutated cancers [1] [4].
Metastasis Inhibition: this compound suppresses epithelial-mesenchymal transition (EMT) by upregulating epithelial markers (E-cadherin, occludin) and downregulating mesenchymal markers (vimentin, N-cadherin, fibronectin). This occurs through inhibition of TGF-β1-induced Smad2/3 signaling pathway, reducing cell migration and invasion potential [5].
Angiogenesis Suppression: this compound inhibits tumor angiogenesis by downregulating VEGF expression and modulating VEGFA signaling, potentially through interference with the PI3K/Akt and ERK1/2 pathways [6] [4].
The combination of this compound with conventional chemotherapeutic drugs enhances efficacy through several synergistic mechanisms:
Table 1: Molecular Targets and Synergistic Mechanisms of this compound in Combination Therapy
| Molecular Target | Effect of this compound | Impact on Chemotherapy |
|---|---|---|
| ABC Transporters (BCRP, P-gp) | Inhibition of drug efflux pumps | Increased intracellular chemotherapeutic drug accumulation; reversal of multidrug resistance [2] |
| AMPK Signaling | Activation of AMPK pathway | Enhanced apoptosis; metabolic reprogramming of cancer cells; potentiation of multiple chemotherapeutics [4] [2] |
| STAT3 Signaling | Inhibition of JAK2/STAT3 pathway | Sensitization to sunitinib; enhanced cell cycle arrest and apoptosis [2] |
| HDAC1 | Inhibition of histone deacetylase | Epigenetic modulation; potential alternative to vorinostat in AML [7] |
| P-gp Expression | Downregulation via HIF-1α/P-gp axis | Enhanced sensitivity to gemcitabine and 5-fluorouracil [2] |
| ROS Generation | Acceleration of ROS production | Enhanced temozolomide efficacy in glioblastoma [2] |
Extensive preclinical studies have investigated this compound in combination with various chemotherapeutic agents across different cancer types. The following combinations have demonstrated significant synergistic effects in both in vitro and in vivo models:
Table 2: Experimentally Validated this compound Combination Therapies
| Chemotherapeutic Drug | Cancer Type | Experimental Model | Key Findings | Proposed Mechanism |
|---|---|---|---|---|
| Gemcitabine or 5-Fluorouracil | Gallbladder Cancer (GBC) | GBC-SD cells | Enhanced chemosensitivity; significant reduction in IC50 values | Downregulation of P-gp through blocking HIF-1α signaling [2] |
| Sunitinib | Renal Cell Carcinoma | Caki-1 and 786-0 cells; xenograft mice model | Enhanced G0/G1 arrest and apoptosis; significant tumor growth inhibition | Inhibition of Stat3 activity and downregulation of apoptosis-related genes [2] |
| Temozolomide | Glioblastoma | Human GBM cell line SHG44 | Enhanced anti-tumor activity; increased apoptosis | Acceleration of ROS generation and activation of AMPK signaling pathway [2] |
| TRAIL | Renal Carcinoma, Prostate Cancer, Ovarian Cancer | Caki, ACHN, A498, DU145, SKOV3 cells | Sensitized resistant cells to TRAIL-induced apoptosis; tumor growth inhibition | CaMKKβ/AMPK/USP51 axis-mediated Bim stabilization; Mcl-1 downregulation via AMPK/mTOR [2] |
| Mitoxantrone | Hepatoma | HepG2 cells overexpressing BCRP | Increased intracellular mitoxantrone accumulation; IC50 of 20 μM for BCRP inhibition | Specific inhibition of BCRP-mediated drug efflux [2] |
| Doxorubicin (potential) | Various Cancers | Based on TOP2 inhibition profile | Theoretical synergy with TOP2 poisons | Possible modulation of topoisomerase II activity; reduced drug resistance [8] |
Purpose: To evaluate the combined effect of this compound and chemotherapeutic drugs on cancer cell viability and determine synergy.
Materials:
Procedure:
Notes: Include appropriate controls (vehicle, untreated, etc.). Ensure this compound concentration ranges from 1-100 μM based on cell type sensitivity [1] [4] [2].
Purpose: To quantify apoptotic cell death induced by this compound and chemotherapeutic drug combinations.
Materials:
Procedure:
Notes: Use appropriate positive controls (e.g., staurosporine). Analyze data using FlowJo software [4] [2].
Purpose: To examine molecular mechanisms underlying combination therapy effects.
Materials:
Procedure:
Notes: Include β-actin or GAPDH as loading controls. Optimize antibody concentrations empirically [1] [5].
Purpose: To evaluate in vivo efficacy of this compound and chemotherapeutic drug combinations.
Materials:
Procedure:
Notes: Perform histopathological examination of major organs to assess toxicity [2].
Recent computational studies have identified this compound as a potential HDAC1 inhibitor with implications for acute myeloid leukemia (AML) therapy. Molecular docking studies demonstrated that this compound exhibits a notable binding affinity of -7.8 kcal/mol against HDAC1, superior to vorinostat (-6.51 kcal/mol), an FDA-approved HDAC inhibitor [7].
Molecular dynamics simulations revealed:
These computational findings suggest that this compound exhibits superior binding stability and interaction strength with HDAC1 compared to vorinostat, positioning it as a promising candidate for epigenetic therapy in AML, particularly in vorinostat-resistant cases [7].
The limited aqueous solubility and rapid metabolism of this compound present challenges for its clinical application. Advanced formulation strategies, particularly nano-formulations, offer promising approaches to overcome these limitations:
Nano-Formulation Advantages: Enhanced solubility, improved stability, prolonged circulation half-life, passive tumor targeting via EPR effect, and potential for co-delivery with chemotherapeutic drugs [9].
Co-delivery Systems: Simultaneous delivery of this compound and chemotherapeutic agents using nanocarriers such as:
Characterization Parameters:
This compound represents a promising candidate for combination therapy with conventional chemotherapeutic drugs, offering the potential to enhance efficacy while reducing side effects and overcoming drug resistance. The compound's multitargeted mechanism of action, including modulation of ABC transporters, AMPK signaling, STAT3 pathway, and HDAC1 inhibition, provides a strong scientific rationale for its synergistic effects with various chemotherapeutic agents.
Critical research priorities for advancing this compound combination therapy include:
The translational potential of this compound combination therapy is substantial, particularly for cancers with limited treatment options or established resistance patterns. Following the experimental protocols outlined in this document will facilitate standardized investigation and validation of this compound-based combination therapies across different research settings.
Hispidulin (4',5,7-trihydroxy-6-methoxyflavone) is a naturally occurring flavonoid found in various medicinal plants. Growing preclinical evidence has established its potent anti-cancer effects across a range of malignancies, including osteosarcoma, renal carcinoma, and hepatocellular carcinoma, by triggering programmed cell death (apoptosis) [1] [2] [3]. Its ability to selectively induce apoptosis in cancer cells while sparing normal cells makes it a compelling candidate for therapeutic development [2]. These application notes consolidate the most current methodologies and mechanistic insights for researchers aiming to study the pro-apoptotic effects of this compound, providing standardized protocols and key analytical readouts.
This compound induces apoptosis via several interconnected signaling pathways. The table below summarizes the primary mechanisms identified in recent studies.
Table 1: Key Apoptotic Mechanisms of this compound
| Mechanism | Key Molecular Events | Experimental Model | Citation |
|---|---|---|---|
| Targeting FABP4 & Lipid Metabolism | Directly binds FABP4; disrupts lipid metabolism; inhibits PI3K/AKT pathway; reduces intracellular free fatty acids and FASN activity. | Human osteosarcoma cells (MG63, 143B); Xenograft models. | [1] [4] |
| AMPK/USP51/Bim Stabilization | Activates CaMKKβ/AMPK pathway; upregulates deubiquitinase USP51; stabilizes Bim protein by reducing its polyubiquitination. | Human renal (Caki, A498) and prostate (DU145) carcinoma cells. | [2] |
| Modulation of Sphingolipid Rheostat | Inhibits SphK1 activity; increases ceramide/S1P ratio; induces mitochondrial apoptosis. | Renal cell carcinoma cells (Caki-2, A498); Xenograft models. | [3] |
| Sensitization to TRAIL | Synergizes with TRAIL to enhance apoptosis; induces Bim expression and Bax activation; promotes loss of mitochondrial membrane potential. | Various human carcinoma cell lines; Xenograft models. | [2] |
The following diagram illustrates the two major, interconnected apoptotic signaling pathways triggered by this compound, as detailed in the table above.
The efficacy of this compound in inducing apoptosis has been quantified through various assays. The following table presents key quantitative findings from recent literature to aid in experimental design and result benchmarking.
Table 2: Quantitative Summary of this compound-Induced Apoptosis
| Cell Line / Model | This compound Concentration | Treatment Duration | Key Apoptotic Readout | Experimental Result | Citation |
|---|---|---|---|---|---|
| Osteosarcoma (MG63, 143B) | 0-60 µM | 24-72 h | Cell Viability (CCK-8) | Potent inhibition of proliferation; IC₅₀ values in the low micromolar range. | [1] |
| Renal Carcinoma (Caki) | 30-50 µM | 24 h | Sub-G1 Population (Flow Cytometry) | ~30-40% apoptosis in combination with TRAIL. | [2] |
| Renal Carcinoma (Caki) | 50 µM | 1 h | Mitochondrial Membrane Potential (MMP) | Significant loss of MMP within 1 hour. | [2] |
| Renal Cell Carcinoma (Caki-2, A498) | 40 µM | 24 h | Apoptosis Rate (Annexin V/PI) | Significant increase in early and late apoptotic cells. | [3] |
| Renal Carcinoma (Caki) Xenograft | 20 mg/kg (i.p.) | 3 weeks | Tumor Growth & TUNEL Staining | Marked reduction in tumor volume and increased apoptosis in vivo. | [2] |
This protocol is adapted from studies on renal cell carcinoma cells [2] [3] and is a standard method for quantifying early and late apoptosis.
Workflow Overview:
Detailed Procedure:
This protocol covers key steps for investigating the intrinsic mitochondrial pathway of apoptosis, as triggered by this compound [2].
A. Measurement of Mitochondrial Membrane Potential (MMP)
B. Detection of Cytochrome c Release
Western blotting is essential for confirming the molecular mechanisms of this compound-induced apoptosis [1] [2] [3].
This compound is a multifaceted natural compound that induces apoptosis through several mechanistically distinct pathways, including metabolic disruption via FABP4 inhibition and direct targeting of the apoptosis machinery via AMPK/USP51/Bim signaling. The protocols and data summarized herein provide a robust foundation for researchers to validate and explore the anti-cancer potential of this compound in various models. Future work should focus on further elucidating its pharmacokinetic profile and in vivo efficacy to advance its translational development.
Mechanism of Action: Hispidulin, a natural flavonoid, exerts its potent anti-tumor effects by directly targeting FABP4, a key intracellular lipid chaperone [1] [2]. This direct binding disrupts the lipid metabolic reprogramming in osteosarcoma cells, leading to a subsequent inhibition of the oncogenic PI3K/AKT signaling pathway [1] [3]. The breakdown of this mechanistic cascade is a critical vulnerability for osteosarcoma cell survival.
Key Experimental Findings:
The following table summarizes the quantitative anti-tumor effects of this compound observed in vitro.
| Assay Type | Measured Parameters | Key Findings | Reference |
|---|---|---|---|
| Cell Viability & Proliferation | IC50 values, colony formation | Potently inhibited OS cell viability and long-term proliferative capacity. | [1] [3] |
| Cell Death & Cycle Analysis | Apoptosis rate, cell cycle distribution | Induced apoptosis and caused cell cycle arrest at the G2/M phase. | [1] |
| Cell Motility | Migration, invasion | Significantly reduced migratory and invasive capabilities of OS cells. | [1] |
| Lipid Metabolism | Intracellular FFA levels, FASN activity | Reduced free fatty acid (FFA) content and Fatty Acid Synthase activity. | [1] |
Below are detailed methodologies for key experiments used to elucidate this compound's mechanism of action.
1.1 Cell Culture and Treatment
1.2 CCK-8 Assay Protocol
1.3 Colony Formation Assay Protocol
2.1 Protocol
3.1 Molecular Docking
3.2 FABP4 Level Quantification (ELISA)
3.3 Rescue Experiments
The following diagram illustrates the core mechanistic pathway through which this compound exerts its anti-osteosarcoma effects.
This compound represents a highly encouraging therapeutic candidate for osteosarcoma by targeting the FABP4-lipid metabolism-PI3K/AKT axis [1]. The experimental protocols outlined provide a robust framework for researchers to validate and explore this mechanism further. The direct targeting of a metabolic regulator like FABP4 offers a novel strategy that may overcome the limitations of conventional therapies, especially in metastatic osteosarcoma with a poor prognosis.
Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) has emerged as a promising cancer therapeutic agent due to its unique ability to selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity stems from TRAIL's binding to death receptors DR4 and DR5, which are preferentially expressed on transformed cells, leading to formation of the Death-Inducing Signaling Complex (DISC) and initiation of the caspase cascade. However, the clinical application of TRAIL-based therapies has been significantly limited by the development of TRAIL resistance in many cancer types, particularly in renal carcinomas, non-small cell lung cancer, and other epithelial malignancies. Resistance mechanisms include dysregulation of anti-apoptotic proteins, overexpression of decoy receptors, and defective DISC formation, creating an urgent need for effective sensitizing agents [1] [2].
Hispidulin (4′,5,7-trihydroxy-6-methoxyflavone), a natural flavonoid compound derived from traditional medicinal plants such as S. involucrata, has demonstrated significant potential as a TRAIL-sensitizing agent through multiple molecular mechanisms. Preclinical studies have revealed that this compound enhances TRAIL-mediated apoptosis through AMPK activation via the CaMKKβ pathway, leading to stabilization of the pro-apoptotic protein Bim through upregulation of USP51, a deubiquitinating enzyme that prevents Bim degradation. Additionally, this compound has been shown to inhibit sphingosine kinase 1 (SphK1), promoting ceramide accumulation and activation of the ROS/JNK pathway, further sensitizing cancer cells to TRAIL-induced apoptosis [3] [4] [5]. The compound exhibits a favorable safety profile in normal cells, including renal mesangial cells and skin fibroblasts, making it an attractive candidate for combination therapy [3].
The synergistic combination of this compound with TRAIL represents a promising strategy to overcome intrinsic and acquired TRAIL resistance in various cancer models. This application note provides detailed protocols for evaluating the efficacy, mechanisms, and therapeutic potential of this compound-mediated TRAIL sensitization in both in vitro and in vivo settings, with particular emphasis on renal cell carcinoma and non-small cell lung cancer models where the combination has demonstrated significant activity [3] [6].
Table 1: Key Compounds and Reagents
| Compound/Reagent | Source | Stock Concentration | Storage | Working Concentration |
|---|---|---|---|---|
| This compound | Sigma-Aldrich (Cat. No. SMB00514) | 50 mM in DMSO | -20°C | 10-50 μM |
| Recombinant human TRAIL | PeproTech | 100 μg/mL in PBS | -80°C | 50-100 ng/mL |
| z-VAD-fmk (pan-caspase inhibitor) | Calbiochem | 20 mM in DMSO | -20°C | 20-50 μM |
| Compound C (AMPK inhibitor) | Sigma-Aldrich | 10 mM in DMSO | -20°C | 10 μM |
| K6PC-5 (SphK1 activator) | Cayman Chemical | 10 mM in DMSO | -20°C | 10 μM |
| Tauroursodeoxycholic acid (ER stress inhibitor) | Merck Millipore | 50 mM in DMSO | -20°C | 2.5 mM |
| Glutathione (ROS inhibitor) | Sigma-Aldrich | 100 mM in PBS | -20°C | 5 mM |
| Cycloheximide | Sigma-Aldrich | 10 mg/mL in DMSO | -20°C | 10 μg/mL |
Table 2: Key Antibodies for Detection
| Target Protein | Host Species | Dilution | Source |
|---|---|---|---|
| Cleaved PARP | Rabbit | 1:1000 | Cell Signaling Technology |
| Cleaved Caspase-3 | Rabbit | 1:1000 | Cell Signaling Technology |
| Cleaved Caspase-8 | Rabbit | 1:1000 | Cell Signaling Technology |
| Cleaved Caspase-9 | Rabbit | 1:1000 | Cell Signaling Technology |
| Bim | Rabbit | 1:1000 | Cell Signaling Technology |
| Phospho-AMPKα (Thr172) | Rabbit | 1:1000 | Cell Signaling Technology |
| Total AMPKα | Rabbit | 1:1000 | Cell Signaling Technology |
| USP51 | Rabbit | 1:1000 | Santa Cruz Biotechnology |
| Cytochrome c | Mouse | 1:1000 | BD Biosciences |
| β-actin | Mouse | 1:5000 | Sigma-Aldrich |
The synergistic effect of this compound and TRAIL should be quantitatively assessed using the following protocol:
Quantitative assessment of apoptosis should be performed using Annexin V/PI staining followed by flow cytometry:
Nuclear condensation and fragmentation, hallmarks of apoptosis, can be visualized through the following protocol:
The loss of mitochondrial membrane potential, an early event in apoptosis, can be measured using JC-1 staining:
Intracellular ROS levels can be quantified using the fluorescent probe DCFH-DA:
Protein expression changes in apoptotic pathways should be analyzed through Western blotting:
Functional validation of key molecules can be performed using siRNA knockdown:
Antitumor efficacy of the this compound and TRAIL combination should be evaluated in mouse xenograft models:
Table 3: Expected Apoptotic Effects in Caki Renal Carcinoma Cells
| Treatment | Sub-G1 Population (%) | Annexin V+ Cells (%) | Cleaved PARP Expression | Caspase-3/9 Activity |
|---|---|---|---|---|
| Control | 2-5% | 3-6% | - | Baseline |
| This compound alone (30 μM) | 5-8% | 6-10% | +/- | 1.2-1.5× increase |
| TRAIL alone (50 ng/mL) | 8-12% | 10-15% | + | 1.5-2.0× increase |
| This compound + TRAIL | 35-50% | 40-60% | +++ | 4.0-6.0× increase |
Treatment with sub-lethal concentrations of this compound (30 μM) and TRAIL (50 ng/mL) alone should induce minimal apoptosis (≤15% Annexin V+ cells), while the combination treatment is expected to result in significant synergistic apoptosis (40-60% Annexin V+ cells) in various carcinoma cell lines. This synergistic effect should be confirmed by increased Sub-G1 population, cleavage of PARP and caspases, and elevated caspase-3/9 activities. The pan-caspase inhibitor z-VAD-fmk (20-50 μM) is expected to completely abolish apoptosis, confirming the caspase-dependent nature of cell death [3].
Table 4: Key Molecular Changes in this compound + TRAIL Treatment
| Parameter | This compound Alone | TRAIL Alone | This compound + TRAIL |
|---|---|---|---|
| Bim protein expression | 3-5× increase | No change | 3-5× increase |
| AMPK phosphorylation | 2-4× increase | No change | 2-4× increase |
| USP51 mRNA expression | 2-3× increase | No change | 2-3× increase |
| Bim ubiquitination | 60-80% decrease | No change | 60-80% decrease |
| Mitochondrial membrane potential | 20-30% decrease | 10-15% decrease | 60-80% decrease |
| Cytochrome c release | Minimal | Minimal | Significant |
| ROS production | 2-3× increase | No change | 2-3× increase |
This compound treatment should stabilize Bim protein without affecting its mRNA levels, indicating post-translational regulation. This stabilization is mediated through AMPK-dependent upregulation of USP51, which decreases Bim ubiquitination and subsequent proteasomal degradation. Genetic knockdown of Bim, AMPK, or USP51 is expected to significantly attenuate this compound+TRAIL-induced apoptosis, confirming their essential roles in the sensitization mechanism. Additionally, this compound should induce early loss of mitochondrial membrane potential (within 1-2 hours) and Bax activation, promoting cytochrome c release and enhancing the apoptotic cascade [3] [5].
The following diagram illustrates the core signaling pathway through which this compound sensitizes cancer cells to TRAIL-induced apoptosis:
The experimental workflow for studying this compound-mediated TRAIL sensitization involves multiple parallel approaches:
Low Apoptotic Response: If the combination treatment does not yield expected synergistic apoptosis (≥40%), consider the following:
Inconsistent Western Blot Results for Bim: Bim protein has a short half-life and rapid turnover:
High Background in Annexin V Staining:
For Highly Resistant Cell Lines:
For Primary Cells or 3D Culture Models:
A leading approach to enhance the metabolic stability of hispidulin is to replace the hydrogen atoms in the metabolically vulnerable C6-methoxy group (-OCH₃) with deuterium atoms, forming a C6-deuteromethoxy group (-OCD₃) [1]. This strategy targets a known metabolic pathway where this compound undergoes O-demethylation at the C6 position, converting it to scutellarein [1]. The stronger carbon-deuterium (C-D) bond, compared to a carbon-hydrogen (C-H) bond, can slow down this metabolic cleavage, potentially leading to an increased half-life and a more favorable pharmacokinetic profile [1].
Here is a detailed methodology for creating deuterium-labeled this compound and evaluating its metabolic stability, based on published procedures [1].
Objective: To synthesize deuterium-labeled this compound (C6-OCD₃) and compare its metabolic stability against unmodified this compound using human liver microsomes.
Materials:
Procedure:
The table below summarizes the key parameters to measure and how to interpret them.
| Parameter | Description | Interpretation of Improved Stability |
|---|---|---|
| Half-life (t₁/₂) | Time for parent compound concentration to reduce by half. | Longer half-life for the deuterated derivative. |
| Area Under the Curve (AUC) | Total exposure to the parent compound over time. | Larger AUC for the deuterated derivative. |
| In Vitro Clearance | The rate at which the compound is metabolized. | Lower clearance value for the deuterated derivative. |
The following diagram illustrates the core concept of how deuterium substitution protects this compound from metabolism.
Diagram 1: How Deuterium Substitution Protects Against Metabolism.
Q1: Why is deuterium incorporation at the C6 position specifically targeted? A1: Studies have identified that the primary metabolic pathway of this compound involves O-demethylation specifically at the C6 position, converting it to scutellarein. Replacing the hydrogens in this group with deuterium directly protects the site of metabolism [1].
Q2: What are the regulatory advantages of this deuterium substitution approach? A2: A deuterated drug is considered a "new chemical entity" (NCE). This means it may be eligible for a 505(b)(2) patent application, which can offer a streamlined regulatory pathway compared to a completely novel drug [1].
Q3: Are there other potential strategies to improve this compound's stability? A3: While deuterium substitution is a direct approach, other strategies mentioned in the literature include developing more complex prodrugs or formulating this compound with advanced drug delivery systems (e.g., nanoparticles) to protect it from metabolism. The search results, however, focus on the deuterium strategy [1] [2].
The primary goal of the developed synthesis scheme was to overcome the low feasibility and poor overall yields associated with earlier methods [1] [2]. The novel approach features more concise reaction steps and an improved overall yield, making it suitable for synthesizing both natural hispidulin and its deuterium-labelled derivative [2].
The core strategy involves the following key steps [2]:
Here is a guide to specific problems you might encounter during synthesis, based on the investigated methods.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low yield in iodination step [2] | Use of NBS leads to undesirable dibromination at C3 and C5. | Use I₂ in the presence of CF₃CO₂Ag for sterically hindered, regioselective mono-iodination (90% yield). |
| Poor yield in phenol synthesis from iodide [2] | Inefficient catalyst system for converting iodide to phenol. | Several Pd/Cu catalysts were tested. Best result: Pd₂dba₃ with ligand tBuXPhos in dioxane-H₂O with KOH, though yield was modest (27%). |
| Undesirable side reaction during cyclization [2] | Retro-aldol reaction occurs. | Use catalytic I₂ for oxidative cyclization. Avoid excess I₂, which promotes the retro-aldol side reaction. |
| Challenging purification & low yield in earlier methods [2] | Nonselective protection or need for tedious purification of natural starting materials. | This novel scheme uses a fully synthetic route with selective MOM protection, avoiding isolation of natural compounds like scutellarin. |
The same synthetic strategy can be applied to synthesize deuterium-labelled this compound [2]. The primary modification involves replacing the C6-OCH₃ group with a C6-OCD₃ group [2].
Rationale: Metabolite studies indicated that this compound is O-demethylated at the C6 position to scutellarein. Replacing the hydrogen atoms in the methoxy group with deuterium creates a stronger carbon-deuterium bond, which can reduce metabolic liability and enhance the compound's stability in biological systems like human liver microsomes [2]. This produces a New Chemical Entity (NCE) suitable for 505(b)(2) patent applications [2].
The following diagram outlines the key stages of the successful synthetic pathway for this compound as described in the research, providing a clear overview of the process from starting material to final product.
Q1: What is the main advantage of this synthetic method over previous ones? The primary advantage is its higher overall yield and better feasibility for larger-scale preparation compared to earlier methods that relied on semisynthesis from naturally derived scutellarin or involved lengthy synthetic routes with very low yields (e.g., 1.1%) [2].
Q2: Why would a researcher synthesize a deuterated analog of this compound? Deuterated analogs are used to study the metabolic stability of the compound. Replacing hydrogen with deuterium at a site of known metabolism (like the C6-methoxy group) can slow down the metabolic breakdown, potentially increasing the drug's half-life and aiding in pharmacokinetic and mechanistic studies [2].
Q3: Are there any specific handling or storage conditions for this compound? According to a commercial supplier, this compound is typically stored as a powder at -20°C and is stable for about three years from the date of receipt. For in vitro experiments, it can be dissolved in DMSO [3].
The following table summarizes the core experimental findings that support hispidulin's ability to cross the BBB.
| Evidence Type | Experimental Model | Key Findings | Citation |
|---|---|---|---|
| Direct Uptake Measurement | Rat in situ brain perfusion model | Uptake rate (Kin) of 1.14 ml min⁻¹ g⁻¹, approaching the level of the high-penetration control drug, diazepam. | [1] |
| Functional Anticonvulsant Effect | Seizure-prone Mongolian gerbils (in vivo) | Oral administration (10 mg/kg/day) significantly reduced the number of animals suffering from seizures, demonstrating CNS activity. | [1] [2] |
| Cellular Barrier Model | Caco-2 cell monolayer | At 30 μM, this compound crossed the monolayer without degradation; no glucuronidated metabolites were detected, suggesting it enters circulation in its intact form. | [1] |
| Literature Review | N/A | Multiple review articles affirm that this compound can penetrate the blood-brain barrier. | [2] [3] [4] |
For researchers aiming to validate or build upon these findings, here are methodologies for key experiments.
This method directly measures the rate of compound uptake into the brain from the bloodstream.
This in vitro model predicts intestinal absorption and can provide insights into a compound's stability and passive diffusion potential.
This compound's neuroprotective effects are linked to its modulation of key signaling pathways in the brain, as illustrated below.
Q1: Does this compound penetrate the BBB effectively enough to be a viable CNS drug candidate? A: Yes, multiple lines of evidence suggest it does. The in situ perfusion study shows a brain uptake rate comparable to diazepam, a well-known CNS-penetrant drug. Furthermore, its functional efficacy in oral in vivo models of epilepsy and neuroprotection provides strong indirect evidence of successful BBB crossing. [1] [2]
Q2: Is this compound metabolized before reaching the brain? A: In vitro data from Caco-2 studies indicates that this compound can cross an intestinal barrier model without being broken down into glucuronidated metabolites. This suggests it can enter the bloodstream, and potentially the brain, in its active, intact form. [1]
Q3: What are the primary molecular targets of this compound in the brain? A: The two most well-characterized targets are:
Hispidulin is a natural flavone (4′,5,7-trihydroxy-6-methoxyflavone) found in plants like Saussurea involucrata, Artemisia, and Salvia species. Its multifaceted anticancer activity provides a strong rationale for its use in combination therapy [1] [2].
The table below summarizes its key molecular targets and mechanisms, which are crucial for designing synergistic combination strategies.
| Molecular Target / Pathway | Observed Effect of this compound | Implication for Combination Therapy |
|---|---|---|
| FABP4 / Lipid Metabolism [3] [4] | Directly binds FABP4, disrupting lipid metabolism; inhibits PI3K/AKT pathway. | Overcomes metabolic addiction of cancer cells; synergizes with agents targeting energy pathways. |
| PI3K/AKT Pathway [3] [5] | Inhibits phosphorylation of AKT and ERK. | Suppresses major cell survival signals; can counteract resistance to targeted therapies. |
| HDAC1 [6] | Binds with high affinity (predicted -7.8 kcal/mol), potentially inhibiting activity. | Offers epigenetic modulation; potential alternative to vorinostat in AML. |
| Apoptosis Pathways [7] [5] | Induces both intrinsic and extrinsic apoptosis; increases ceramide; activates caspases (-8, -9, -3). | Directly triggers cell death; can lower apoptotic threshold for other drugs. |
| Cell Migration & Invasion [3] [5] | Suppresses migration and invasion; downregulates MMP-2. | Addresses metastatic potential in combination regimens. |
Here are answers to common experimental challenges based on published studies.
Q1: What is a typical starting dose range for this compound in in vitro studies? A starting range of 10 to 50 μM is common, showing efficacy across various cancer cell lines. The optimal dose is cell line and treatment time dependent [7] [5].
Q2: How can I design an experimental workflow to test this compound combinations? A systematic workflow is essential for reliable results. The diagram below outlines a robust protocol for assessing this compound alone and in combination.
Q3: What are common issues when this compound's efficacy is lower than expected? Low efficacy can stem from poor solubility, rapid metabolism, or unclear mechanistic rationale.
Q4: Which signaling pathways should I investigate for mechanistic synergy? The PI3K/AKT pathway is a central hub for this compound's action. Its inhibition can synergize with various drug classes. The following diagram illustrates a key pathway through which this compound exerts its effects.
Here is a detailed methodology for core experiments, based on the cited studies.
Protocol 1: Assessing Anti-Proliferative and Pro-Apoptotic Effects
Protocol 2: Investigating Anti-Migratory Activity
Hispidulin exerts its effects by interacting with multiple cellular targets. Understanding these is the first step in diagnosing off-target effects in your experiments. The table below summarizes its primary documented targets and associated signaling pathways.
| Documented Target/Pathway | Biological Effect | Related Condition/Cell Type | Potential Off-Target Concern |
|---|---|---|---|
| FABP4 [1] | Inhibits lipid metabolism; suppresses PI3K/AKT pathway | Osteosarcoma | Interference with metabolic studies or lipid signaling |
| ER Stress Induction [2] | Increases ROS; activates caspase-3 & PARP cleavage | Non-small-cell lung cancer | Confounding apoptosis results in stress models |
| Sphingosine Kinase 1 (SphK1) [3] | Inhibits SphK1; induces ceramide accumulation | Renal cell carcinoma | Unintended impact on sphingolipid signaling pathways |
| Pim-1 Kinase [4] | Direct inhibition (IC₅₀ = 2.71 µM) | Biochemical assay | Cross-reactivity with other kinases |
| HDAC1 [5] | Binds and inhibits HDAC1 (in silico prediction) | Acute Myeloid Leukemia (study) | Epigenetic effects not related to primary target |
| PI3K/AKT pathway [1] [6] | Pathway suppression | Osteosarcoma, Diabetic Retinopathy | Common node for many signals; hard to isolate effect |
| AMPK pathway [7] | Pathway activation | Hepatocellular carcinoma | Interaction with cellular energy-sensing mechanisms |
These diverse actions mean that an effect observed in one experimental system (e.g., apoptosis in cancer cells) could be mediated by different primary targets in another.
Here are some specific questions and answers to guide your experimental troubleshooting.
Q1: How can I confirm that this compound's anti-cancer effect in my cell line is specifically through FABP4 inhibition?
Q2: I am studying a specific pathway (e.g., PI3K/AKT). How can I be sure this compound is not working through an unrelated mechanism?
Q3: What are the best practices for selecting a this compound concentration to minimize off-target effects?
The following diagram outlines a general workflow you can adapt to validate this compound's mechanism and rule out major off-target effects in your experimental system.
To summarize, the current scientific literature suggests a focused approach to managing this compound's off-target effects:
While exact stability profiles are not provided, the following table summarizes how hispidulin has been prepared and used in recent cell-based studies. This can serve as a reference for establishing your own protocols.
| Aspect | Reported Experimental Details |
|---|---|
| Solvent | Dimethyl sulfoxide (DMSO) [1] [2]. |
| Stock Solution Concentration | 10 mM [1]. |
| Working Concentrations | Varies by experiment and cell line (e.g., 0-60 µM for osteosarcoma cells, 1.25-2.5 µM for breast cancer cells, 10-50 µM for melanoma cells) [1] [2] [3]. |
| Treatment Duration | 24 hours to 72 hours [1] [3]. |
| Storage | Specific storage conditions for stock solutions are not stated in the available literature. |
Since published data is lacking, determining stability requires experimental assessment. The diagram below outlines a general workflow you can follow to evaluate the stability of this compound in your specific cell culture media.
Research studies consistently use DMSO to dissolve this compound for in vitro experiments [1] [2]. It is crucial to ensure the stock solution is well-mixed and that the final concentration of DMSO in your cell culture media (typically 0.1% or less) is non-toxic to your cells.
The searched literature does not specify storage conditions for this compound stock solutions. As a general best practice for bioactive compounds:
If your experiments suggest instability, consider these troubleshooting steps:
Hispidulin, a natural flavonoid, is reported to combat MDR through several interconnected mechanisms:
The diagram below illustrates this multi-target mechanism.
Diagram: this compound's multi-target mechanism for overcoming multidrug resistance. It directly inhibits the ABCG2 efflux pump and modulates intracellular signaling pathways.
The table below summarizes key findings from studies on this compound's MDR reversal effects.
| Cancer Type / Model | Observed Effects & Mechanism | Key Experimental Findings | Citation |
|---|---|---|---|
| Colorectal Cancer (CRC) | Suppressed cell growth and metastasis; inhibited PIM1 oncogene via ROS-JAK2/STAT3 pathway. | Induced apoptosis, inhibited invasion; in vivo tumor growth and metastasis suppression. | [2] |
| General MDR Mechanism | Enhanced chemosensitivity; inhibited drug efflux via ABC transporters. | Increased efficacy and intracellular concentration of conventional chemotherapeutic drugs. | [1] |
To validate this compound's MDR reversal potential, researchers typically employ the following experimental workflows. The diagram and protocols below outline a standard approach.
Diagram: General experimental workflow for evaluating this compound's MDR reversal effects.
This assay determines if this compound can make resistant cancer cells susceptible to chemotherapy drugs again.
These experiments investigate how this compound alters gene and protein expression to overcome MDR.
While the evidence for this compound is promising, most data comes from in vitro and animal studies [2]. Key steps for clinical translation include:
| Parameter | Hispidulin | Vorinostat (SAHA) | Experimental Context & Significance |
|---|---|---|---|
| Binding Affinity (Docking Score) | -7.8 kcal/mol [1] | -6.51 kcal/mol [1] | Molecular docking suggests this compound has a stronger predicted binding affinity to HDAC1 [1]. |
| Binding Stability (Avg. RMSD) | 0.784 nm [1] | 0.868 nm [1] | Lower Root Mean Square Deviation (RMSD) in Molecular Dynamics (MD) simulations indicates a more stable protein-ligand complex [1]. |
| Interaction Energy (IE) | -208.42 kJ/mol [1] | -202.04 kJ/mol [1] | More negative IE in MD simulations suggests stronger, more favorable interactions with HDAC1 [1]. |
| Total Binding Free Energy (MM-PBSA) | -28.32 ± 3.23 kcal/mol [1] | -28.39 ± 4.81 kcal/mol [1] | MM-PBSA calculation shows comparable binding free energy, though this compound's complex has lower standard deviation, suggesting more predictable binding [1]. |
The comparative data primarily comes from a 2025 study that conducted an extensive in silico screening of anti-leukemic phytochemicals against HDAC1 [1].
The following diagram outlines the key computational workflow used to generate this comparative data:
The superior computational profile of this compound is linked to its specific interactions with the HDAC1 enzyme.
When interpreting these results, it is crucial for researchers to consider the current state of evidence.
The primary evidence for this combination comes from a 2018 study published in Anticancer Research, which investigated the effects of hispidin, both alone and with gemcitabine, on pancreatic cancer cells and cancer stem cells (CSCs) [1] [2]. The key quantitative findings are summarized in the table below.
| Experimental Model | Treatment | Key Findings | Reported Values / Outcomes |
|---|---|---|---|
| BxPC-3 CD44+ CSCs | Hispidin alone (150 μM) | Inhibited cell migration | Significant reduction in migrated cells [2] |
| BxPC-3 CD44+ CSCs | Hispidin alone (150 μM) | Inhibited cell invasion | Significant reduction in invaded cells [2] |
| BxPC-3 CD44+ CSCs | Hispidin alone (150 μM) | Reduced sphere formation | Decreased number & size of tumor spheres [2] |
| BxPC-3 CD44+ CSCs | Hispidin + Gemcitabine | Synergistic cytotoxicity & reduced stemness | Enhanced cell death; reduced levels of CSC markers (CD44, NANOG, SOX2) [1] [2] |
The following methodologies were used in the key study to generate the data presented above [2]:
Hispidin is believed to enhance gemcitabine's efficacy through several key mechanisms, illustrated in the diagram below.
The diagram shows three core mechanisms by which hispidin works:
To place this research in context, gemcitabine-based combination therapies are a established strategy for improving outcomes in advanced pancreatic cancer, though the choice of combination partner is critical [4] [5].
It is important to note that these findings are based on in vitro and in vivo models; clinical trials are necessary to validate the efficacy and safety of this combination in humans [6].
The table below outlines the pro-apoptotic mechanisms of this compound alone across various cancer types.
| Cancer Type | Core Mechanism | Key Experimental Findings | Citation |
|---|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) | ROS-mediated Endoplasmic Reticulum (ER) Stress | Dose-dependent apoptosis; ↑ROS, ↑cleaved caspase-3, ↑cleaved PARP; effects reversed by ROS inhibitor glutathione [1] [2]. | |
| Renal Cell Carcinoma (RCC) | Ceramide Accumulation / ROS-JNK Pathway | ↑Ceramide via Sphingosine Kinase 1 (SphK1) inhibition; apoptosis partly via caspase-8/-9; ROS/JNK activation; SphK1 overexpression reduces effect [3]. | |
| Acute Myeloid Leukemia (AML) | Mitochondrial Apoptosis / EMMPRIN Inhibition | Mitochondrial pathway; ↓Akt/STAT3 signaling; ↓EMMPRIN expression; EMMPRIN overexpression attenuates apoptosis [4]. |
This compound combined with TRAIL shows synergistic effects, enhancing apoptosis even in resistant cancer cells.
| Aspect | Experimental Findings | Citation |
|---|---|---|
| Synergistic Apoptosis | Sub-lethal this compound + TRAIL induces apoptosis; not single agents. ↑Caspase-3/-9 activity, ↑cleaved PARP, DNA fragmentation. Confirmed in vivo tumor reduction [5]. | |
| Key Mechanism: Bim Stabilization | This compound ↑Bim protein via CaMKKβ/AMPK pathway. AMPK activation ↑Bim stability by ↓ubiquitination. Bim siRNA blocks this compound+TRAIL apoptosis [5]. | |
| Cancer vs. Normal Cell Selectivity | Combination induces cancer cell death; no effect on viability of human renal or skin fibroblast normal cells [5]. |
The signaling pathways for this compound's single-agent and combination effects are distinct. The diagram below illustrates the key mechanistic pathways.
To help you evaluate or replicate these findings, here are the core methodologies used in the cited studies [5] [1] [2].
For researchers and drug development professionals, the key takeaways are:
The core finding from recent research is that Hispidulin (HIS) directly targets Fatty Acid Binding Protein 4 (FABP4). The table below summarizes the key experimental evidence that validates this specific binding interaction and its functional consequences [1] [2] [3].
| Validation Method | Key Experimental Findings | Interpretation & Significance |
|---|---|---|
| Molecular Docking | Successful docking of HIS into the FABP4 ligand-binding pocket [1]. | Predicts a stable, energetically favorable interaction, suggesting FABP4 is a potential direct target. |
| Functional Rescue | Overexpression of FABP4 counteracted HIS-induced anti-tumor effects [1]. | Confirms functional specificity; HIS effects are mediated directly through FABP4 inhibition. |
| Downstream Pathway Analysis | HIS treatment reduced intracellular free fatty acids (FFA), FASN activity, and inhibited PI3K/AKT pathway [1]. | Demonstrates functional metabolic consequences and signaling pathway disruption downstream of FABP4 binding. |
| In Vivo Target Engagement | HIS treatment reduced tumor growth and decreased FABP4 expression in xenograft models [1]. | Validates target engagement and anti-tumor efficacy in a live organism, supporting translational potential. |
By inhibiting FABP4, this compound disrupts critical cancer-promoting processes. The following table compares the effects of this compound observed in different experimental models, primarily in osteosarcoma [1].
| Biological Process Assayed | Experimental Readout | Effect of this compound Treatment |
|---|---|---|
| Cell Viability & Proliferation | CCK-8 assay, colony formation assay | Potently inhibited OS cell proliferation and long-term colony-forming ability [1]. |
| Cell Death & Cell Cycle | Flow cytometry (Annexin V/PI, cell cycle analysis) | Induced G2/M cell cycle arrest and promoted apoptosis [1]. |
| Migration & Invasion | Transwell assay (with/without Matrigel) | Inhibited migration and invasion capabilities of OS cells [1]. |
| Lipid Metabolism | Measurement of intracellular free fatty acids (FFA), FASN activity | Reduced intracellular FFA levels and FASN activity, disrupting lipid homeostasis [1]. |
| Oncogenic Signaling | Western blotting | Suppressed the activation of the PI3K/AKT signaling pathway [1]. |
The field has investigated several FABP4 inhibitors. Here is a comparison of this compound with other compounds based on the available data [1] [4] [5].
| Inhibitor Name | Reported Affinity / IC₅₀ | Key Characteristics & Experimental Context |
|---|---|---|
| This compound (HIS) | Identified as a direct binder via docking [1]. | Natural flavonoid; shows efficacy in osteosarcoma models with minimal toxicity to normal osteoblasts [1]. |
| HTS01037 (HTS) | -- | A synthetic FABP4 inhibitor; shown to reverse FABP4-induced cell viability, invasion, and stemness in pancreatic cancer models [4]. |
| BMS309403 | Ki < 2 nM [5]. | Potent, highly selective synthetic inhibitor; commonly used in research but has high lipophilicity (LogP 7.2), which may limit BBB penetration [5]. |
| MFP-0012328 | KD = 316 nM [5]. | A novel inhibitor from a sulfonamide scaffold; designed with more desirable physicochemical properties for potential CNS applications [5]. |
The journey to validate this compound's binding to FABP4 and its anti-cancer mechanism involved a multi-step experimental workflow, summarized in the following diagram.
The diagram below illustrates the cascade of molecular events triggered by this compound's binding to FABP4, leading to its anti-cancer effects.
The following table consolidates the key quantitative findings from the primary study investigating this combination in RCC models [1] [2].
| Experimental Model | Treatment | Key Findings | Proposed Mechanism |
|---|---|---|---|
| RCC Cell Lines (786-0, Caki-1) In vitro | Hispidulin alone | Dose-dependent inhibition of cell proliferation and induction of apoptosis [1]. | Suppression of pStat3 signaling, leading to downregulation of Bcl-2 and survivin [1] [2]. |
| Sunitinib alone | Antitumor activity observed [1]. | - | |
| This compound + Sunitinib | Enhanced antitumor effect; low concentrations of this compound increased sunitinib's activity [1] [2]. | Greater suppression of pStat3 signaling than either agent alone [1] [2]. | |
| Caki-1 Xenograft Mouse Model In vivo | This compound + Sunitinib | Significant inhibition of tumor growth and angiogenesis [1]. | Decreased expression of proteins related to tumor growth and angiogenesis in immunohistochemistry [1]. |
The supporting data for the combination's efficacy were generated using standard laboratory methodologies. Here is a detailed breakdown of the key experiments cited.
The experimental data suggests that this compound enhances the antitumor effect of sunitinib primarily through the inhibition of the pStat3 signaling pathway. The following diagram illustrates this proposed mechanism.
To help you evaluate the experimental evidence, here are methodologies used in key studies to identify the AMPK activation pathways.
| Compound | Key Experimental Methods to Establish Mechanism |
|---|
| Hispidulin | - Gene Knockdown (siRNA/shRNA): Knockdown of CaMKKβ, but not LKB1 or TAK1, abolished this compound-induced Bim expression and AMPK activation [1].
The following diagram illustrates the distinct pathways through which this compound and metformin activate AMPK, based on the experimental data.
Hispidulin is a naturally occurring flavone that exhibits a range of biological activities. The tables below summarize its core metabolic effects and a comparison of its anti-cancer properties against conventional drugs.
Table 1: Core Metabolic Effects and Related Experimental Data
| Metabolic Effect | Proposed Mechanism of Action | Experimental Model (Dosage) | Key Experimental Findings | Citation |
|---|---|---|---|---|
| Lipid Metabolism | Acts as an agonist for PPARα (a key regulator of lipid metabolism). | In vitro & In vivo (High-fat diet induced dyslipidemia rat model) | Attenuated dyslipidemia; modulated expression of downstream lipid-metabolizing genes. | [1] |
| Mitochondrial Energy Metabolism | Acts as an uncoupler of oxidative phosphorylation; inhibits complexes I-III of the respiratory chain. | In vitro (Isolated rat liver mitochondria, 0.05-0.2 mM) | Decreased state III respiration; stimulated state IV respiration; inhibited ATP synthesis. | [2] |
| Bone Metabolism (Anti-osteoporotic) | Activates the AMPK signaling pathway. | In vivo (Ovariectomized mice) | Effectively prevented body weight gain and attenuated bone loss induced by ovariectomy. | [3] |
Table 2: Comparison of Anti-Cancer Properties: this compound vs. Conventional Drugs
| Aspect | This compound (Natural Flavonoid) | Conventional Chemotherapy/Radiotherapy |
|---|---|---|
| General Mechanism | Multi-targeted: Modulates multiple signaling pathways to induce apoptosis, inhibit proliferation/metastasis, and sensitize cancer cells. | Often mono-targeted: Designed to target a specific molecule or pathway. |
| Effect on Drug Resistance | Can reverse resistance by inhibiting drug efflux pumps (e.g., ABC transporters) and enhancing chemo-sensitivity. | Frequently leads to acquired resistance, e.g., through drug efflux or mutation of drug targets. |
| Selective Toxicity | Shows selective cytotoxicity in some studies (e.g., toxic to HepG2 liver cancer cells but not to normal HL7702 liver cells). | Often lacks specificity, leading to significant damage to healthy, rapidly dividing cells. |
| Therapeutic Synergy | Demonstrated to enhance the efficacy of conventional drugs like Temozolomide and TRAIL. | Used in combination regimens, but synergy with natural products is a newer area of research. |
To support the data in the tables, here are the methodologies from pivotal studies on this compound's effects in cancer and lipid metabolism.
1. Protocol: Investigating Anti-Cancer Effects via ROS and ER Stress This study explored this compound's pro-apoptotic effect on non-small cell lung cancer (NSCLC) cells [4].
2. Protocol: Evaluating Lipid-Modulating Effects via PPARα Activation This study examined this compound's role as a PPARα activator [1].
The following diagrams illustrate the key signaling pathways through which this compound exerts its effects, based on the cited research.
Diagram 1: this compound-Induced Apoptosis in Cancer Cells
This diagram visualizes the ROS-mediated endoplasmic reticulum stress pathway identified in lung cancer studies [4].
Diagram 2: Multi-Target Anti-Cancer and Metabolic Signaling
This diagram summarizes the diverse molecular targets of this compound across different cancer types and metabolic processes [5] [6] [1].
Note that much of the evidence is from pre-clinical studies; clinical trials are needed to fully establish its efficacy and safety profile in humans. The provided data offers a strong foundation for such future investigations.
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